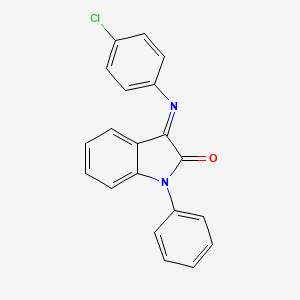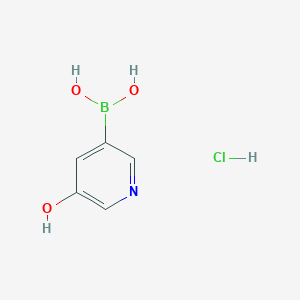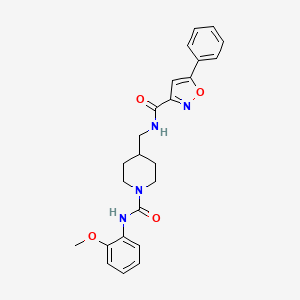![molecular formula C20H17ClN2O3 B2419620 [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-66-4](/img/structure/B2419620.png)
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-3-pyridinylmethyl N-(2-methylphenyl)carbamate, commonly known as 2-CPMP, is a synthetic compound developed by scientists for use in scientific research. 2-CPMP has been used in a wide variety of applications, ranging from biochemistry and physiology to drug synthesis and drug delivery. 2-CPMP is a small molecule that is relatively easy to synthesize and has a wide range of biological activities, including inhibition of protein kinases and modulation of cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of various carbamate compounds, including those similar to [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate, has been a focus in organic chemistry. For instance, Velikorodov (2004) demonstrated the synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, highlighting the chemical versatility and potential applications of such compounds in different chemical reactions and synthesis pathways (A. V. Velikorodov, 2004).
The study of hydrogen bonding in compounds structurally related to this compound, like certain anticonvulsant enaminones, has been performed to understand their crystal structures and potential pharmaceutical applications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Applications in Sensing Technologies
- Research into heteroatom-containing organic fluorophores, which are structurally akin to this compound, has been conducted. These studies focus on developing fluorescent pH sensors with tunable aggregation-induced emission and intramolecular charge transfer characteristics, demonstrating potential applications in sensing technologies (Zhiyong Yang et al., 2013).
Fungicidal and Antioxidant Properties
Studies on the synthesis and evaluation of compounds similar to this compound, such as dihydropyridine analogs, have revealed their potential as antioxidants, providing a foundation for exploring therapeutic applications in drug discovery (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).
Another research avenue involves the synthesis and fungicidal activity assessment of compounds structurally related to this compound, indicating potential agrochemical applications (A. Kuzenkov, V. V. Zakharychev, 2009).
Eigenschaften
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKZXOKDMWIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)





![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)


![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

